molecular formula C16H23ClN2O4S B4581515 MFCD09853087

MFCD09853087

Cat. No.: B4581515
M. Wt: 374.9 g/mol
InChI Key: OEVWQLLRCLLOCZ-UHFFFAOYSA-N
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Description

MFCD09853087 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Preparation Methods

The synthesis of MFCD09853087 involves several routes, each with specific reaction conditions. Common synthetic methods include:

    Top-Down Methods: These involve the exfoliation of materials to produce the desired compound.

    Bottom-Up Methods: These methods involve the direct synthesis of the compound from smaller precursors.

Industrial production methods often scale up these laboratory techniques, optimizing reaction conditions to ensure high yield and purity. Factors such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

MFCD09853087 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism by which MFCD09853087 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the application, but common mechanisms include inhibition of enzyme activity and modulation of signal transduction pathways .

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c17-13-1-3-14(4-2-13)23-10-9-18-5-7-19(8-6-18)15-11-24(21,22)12-16(15)20/h1-4,15-16,20H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVWQLLRCLLOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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